A Technical Guide to BOC-L-phenylalanine-d5: Properties, Applications, and Experimental Protocols
A Technical Guide to BOC-L-phenylalanine-d5: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for BOC-L-phenylalanine-d5. This deuterated, protected amino acid is a valuable tool in various scientific disciplines, particularly in peptide synthesis, proteomics, and analytical chemistry.
Core Chemical and Physical Properties
BOC-L-phenylalanine-d5, a stable isotope-labeled derivative of L-phenylalanine, features a tert-butyloxycarbonyl (BOC) protecting group on the α-amino group and five deuterium atoms on the phenyl ring. This unique structure makes it an ideal internal standard for quantitative mass spectrometry and a building block for the synthesis of labeled peptides.[1][2]
| Property | Value | Reference |
| Chemical Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | [3] |
| Synonyms | N-Boc-L-phenyl-d5-alanine, Boc-L-phenylalanine (ring-D5) | [3][4] |
| CAS Number | 121695-40-7 | [4] |
| Molecular Formula | C₁₄H₁₄D₅NO₄ | [5] |
| Molecular Weight | 270.34 g/mol | [4] |
| Appearance | White powder | [6] |
| Melting Point | 80 - 90 °C (for non-deuterated) | [6] |
| Storage Temperature | +2°C to +8°C, desiccated, protected from light | [4] |
| Solubility | Soluble in organic solvents such as methanol, DCM, and DMF. | [1] |
Key Applications in Research and Development
The primary applications of BOC-L-phenylalanine-d5 stem from its isotopic labeling and the presence of the acid-labile BOC protecting group.
-
Internal Standard in Mass Spectrometry: Due to its near-identical chemical and physical properties to its non-deuterated counterpart, BOC-L-phenylalanine-d5 is an excellent internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) analyses.[2][7] It allows for the correction of variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification of L-phenylalanine or related compounds in complex biological matrices.[7][8]
-
Peptide Synthesis: BOC-L-phenylalanine-d5 is a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a labeled phenylalanine residue into a peptide sequence.[3][9] The BOC group protects the amine during the coupling reaction and can be selectively removed under acidic conditions.[]
-
Biomolecular NMR: The deuterium labeling can be advantageous in biomolecular NMR studies to simplify complex spectra or to probe specific interactions involving the phenylalanine residue.[4]
-
Metabolic and Pharmacokinetic Studies: As a tracer, it can be used to study the in vivo fate of phenylalanine, including its incorporation into proteins and its metabolic pathways.[2]
Experimental Protocols
Use as an Internal Standard in LC-MS/MS Analysis
This protocol outlines the general steps for using BOC-L-phenylalanine-d5 as an internal standard for the quantification of an analyte (e.g., L-phenylalanine) in a biological sample.
Materials:
-
BOC-L-phenylalanine-d5
-
Analyte standard
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte and BOC-L-phenylalanine-d5 (internal standard, IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
-
Preparation of Working Solutions:
-
Prepare a series of calibration standards by spiking the analyte stock solution into the biological matrix at various concentrations.
-
Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent.
-
-
Sample Preparation:
-
To 50 µL of each calibration standard and unknown sample, add 150 µL of the working internal standard solution.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an appropriate LC column (e.g., C18).
-
Develop a gradient elution method to separate the analyte and the internal standard.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
-
Caption: General workflow for LC-MS/MS analysis using an internal standard.
Solid-Phase Peptide Synthesis (SPPS) using BOC-L-phenylalanine-d5
This protocol describes a single coupling cycle in a manual Boc-SPPS process to incorporate BOC-L-phenylalanine-d5 into a peptide chain.
Materials:
-
BOC-L-phenylalanine-d5
-
Resin with a free amino group (e.g., aminomethyl resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
BOC Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[9]
-
Drain the TFA solution and wash the resin with DCM (3 times), followed by isopropanol (1 time), and then DCM again (3 times).[9]
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM and agitate for 2 minutes.
-
Drain the DIEA solution and repeat the neutralization step.[9]
-
Wash the resin with DCM (3 times).
-
-
Coupling:
-
Dissolve BOC-L-phenylalanine-d5 (3 equivalents) and DCC (3 equivalents) in a minimal amount of DCM/DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature.[9]
-
-
Washing:
-
Drain the coupling solution and wash the resin with DCM, DMF, and isopropanol to remove excess reagents and byproducts.
-
This cycle is repeated with the next desired amino acid until the peptide synthesis is complete.
Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).
BOC Group Deprotection in Solution Phase
This protocol describes a general procedure for the removal of the BOC protecting group from a molecule in solution.
Materials:
-
BOC-protected compound (e.g., BOC-L-phenylalanine-d5)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent
Procedure:
-
Dissolve the BOC-protected compound in DCM.
-
Add an excess of TFA (e.g., 25-50% v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[11][12]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[12]
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting product is the deprotected amine salt (e.g., trifluoroacetate or hydrochloride salt), which can be used in the next step or purified further.
Caption: General scheme for BOC deprotection.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of the non-deuterated BOC-L-phenylalanine shows characteristic signals for the tert-butyl group (a singlet around 1.36 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the phenyl ring (around 7.26 ppm).[13] For BOC-L-phenylalanine-d5, the signals corresponding to the aromatic protons will be absent due to the deuterium substitution. The signals for the α- and β-protons may show slightly different splitting patterns due to the absence of coupling to the deuterons on the ring.
Mass Spectrometry
In mass spectrometry, BOC-L-phenylalanine-d5 will exhibit a molecular ion peak that is 5 Da higher than its non-deuterated counterpart, confirming the incorporation of five deuterium atoms.[4] This mass shift is the basis for its use as an internal standard.
This technical guide provides a foundational understanding of BOC-L-phenylalanine-d5 for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. L-Phenylalanine-ð-ð¡-Boc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-2157-1 [isotope.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. commonorganicchemistry.com [commonorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
